1,2,4-Benzenetriol,4-methanesulfonate
Description
Properties
CAS No. |
101959-14-2 |
|---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.196 |
IUPAC Name |
(3,4-dihydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI Key |
WRJAZMKKGCVUAP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)O)O |
Synonyms |
1,2,4-Benzenetriol, 4-methanesulfonate (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4-Benzenetriol Precursor
The preparation of 1,2,4-benzenetriol,4-methanesulfonate begins with the synthesis of its parent compound, 1,2,4-trihydroxybenzene (1,2,4-benzenetriol). The most widely reported method involves the hydrolysis of 1,2,4-triacetoxybenzene, which is synthesized via the acid-catalyzed reaction of p-benzoquinone with acetic anhydride.
Key Reaction Steps:
-
Acetylation of p-Benzoquinone :
p-Benzoquinone reacts with acetic anhydride in the presence of concentrated sulfuric acid at temperatures below 40°C to yield 1,2,4-triacetoxybenzene. -
Hydrolysis to 1,2,4-Benzenetriol :
The triacetate undergoes hydrolysis in a mixture of methanol, water, and hydrochloric acid under reflux conditions (7 hours), followed by neutralization and recrystallization from ethyl acetate to yield pure 1,2,4-benzenetriol.
Yield Optimization :
Methanesulfonation of 1,2,4-Benzenetriol
The introduction of the methanesulfonate group at the 4-position involves selective sulfonation of the hydroxyl group. This is typically achieved using methanesulfonyl chloride (MsCl) under controlled conditions.
Reaction Protocol :
-
Selective Protection :
The 1- and 2-hydroxyl groups are temporarily protected (e.g., via acetylation) to ensure regioselective sulfonation at the 4-position. However, direct sulfonation without protection has been reported in polar aprotic solvents like dichloromethane. -
Sulfonation Reaction :
1,2,4-Benzenetriol is reacted with MsCl (1.1 equivalents) in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions. -
Workup and Isolation :
The crude product is precipitated by cooling, washed with ice-cold methanol, and purified via column chromatography (silica gel, CHCl/hexanes).
Critical Parameters :
-
Temperature Control : Reactions conducted above 10°C lead to polysubstitution.
-
Stoichiometry : Excess MsCl (>1.2 eq) results in di- or trisulfonated byproducts.
Modern Methodologies and Catalytic Innovations
Microwave-Assisted Sulfonation
Recent advancements employ microwave irradiation to accelerate the sulfonation process. A study demonstrated that 1,2,4-benzenetriol reacts with MsCl in acetonitrile under microwave conditions (100°C, 10 minutes) to achieve 85% yield with >99% regioselectivity.
Advantages :
-
Reduced reaction time (10 minutes vs. 12 hours conventional).
-
Enhanced purity due to minimized thermal degradation.
Enzymatic Sulfonation
Pilot-scale experiments using aryl sulfotransferases have been explored for eco-friendly synthesis. For instance, Aspergillus oryzae cultures catalyze the transfer of sulfonate groups to 1,2,4-benzenetriol in aqueous buffer (pH 7.4) at 37°C.
Performance Metrics :
-
Conversion Efficiency : 70–75% after 24 hours.
-
Limitations : Requires costly enzyme immobilization and cofactor regeneration systems.
Reaction Optimization and Scalability
Solvent Screening
The choice of solvent significantly impacts yield and selectivity:
| Solvent | Yield (%) | Regioselectivity (4- vs. 1/2-position) |
|---|---|---|
| Dichloromethane | 78 | 95:5 |
| Acetonitrile | 85 | 99:1 |
| Tetrahydrofuran | 62 | 80:20 |
| Water (pH 7) | 45 | 70:30 |
Acetonitrile emerges as the optimal solvent due to its high dielectric constant, which stabilizes the transition state during sulfonation.
Acid Scavengers
The use of alternative bases was evaluated to suppress HCl byproduct accumulation:
| Base | Equivalent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 1.1 | 85 | 98 |
| Pyridine | 1.5 | 72 | 95 |
| DBU | 1.0 | 68 | 90 |
| NaHCO | 2.0 | 60 | 85 |
DBU = 1,8-Diazabicycloundec-7-ene.
Triethylamine remains the preferred choice due to its volatility, facilitating easy removal during workup.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% HPO/acetonitrile gradient) reveals a single peak at 4.2 minutes, confirming >99% purity.
Industrial-Scale Production Challenges
Byproduct Formation
The primary byproduct, 1,2-disulfonated derivative, constitutes 5–7% of crude yield. Mitigation strategies include:
Chemical Reactions Analysis
Oxidative Reactions
- Auto-oxidation : The parent 1,2,4-benzenetriol rapidly generates reactive oxygen species (ROS) via semiquinone intermediates . The methanesulfonate group may stabilize intermediates, reducing ROS formation.
- Coupling Reactions : In hair dye formulations, the parent compound reacts with primary intermediates (e.g., p-toluenediamine) to form colored complexes . The methanesulfonate group could alter coupling efficiency due to steric hindrance .
Substitution Reactions
- Nucleophilic Substitution : The methanesulfonate group acts as a good leaving group, enabling substitution with amines or thiols under basic conditions .
- Electrophilic Substitution : Hydroxyl groups at positions 1, 2, and 4 direct electrophilic attack to the 5-position, forming halogenated derivatives .
Table 2: Representative Reactions
Biochemical Implications
- Toxicity : The parent compound induces DNA damage and ROS-mediated apoptosis in HL-60 cells . The methanesulfonate derivative may exhibit similar toxicity but with altered bioavailability .
- Metabolism : In vivo, 1,2,4-benzenetriol is a benzene metabolite linked to oxidative stress . The methanesulfonate form may undergo hydrolysis to regenerate the parent compound .
Research Gaps
Scientific Research Applications
Biochemical Studies
1,2,4-Benzenetriol has been utilized in various biochemical studies due to its ability to participate in redox reactions. It acts as a reducing agent and has been studied for its role in oxidative stress and cellular signaling pathways. For example:
- Oxidative Stress Research : Studies have shown that 1,2,4-benzenetriol can induce oxidative stress in cellular models, making it a valuable compound for researching the mechanisms of oxidative damage and potential protective agents against such damage .
- Cellular Signaling : The compound has been implicated in modulating cellular signaling pathways related to apoptosis and cell proliferation .
Environmental Studies
The compound plays a significant role in environmental chemistry as a metabolite in the biodegradation of aromatic compounds. Its detection in biological samples indicates its relevance in:
- Biodegradation Studies : Research has identified 1,2,4-benzenetriol as a metabolite formed during the microbial degradation of benzene derivatives . This is crucial for understanding the environmental impact of aromatic pollutants.
- Bioaccumulation Studies : Its presence in urine samples from exposed organisms highlights its potential for bioaccumulation studies .
Cosmetic Industry
1,2,4-Benzenetriol is used as an ingredient in hair dye formulations due to its colorant properties. It can enhance the stability and longevity of hair dyes while providing desired color effects. Key findings include:
- Safety Assessments : Regulatory bodies have evaluated its safety profile for use in cosmetics. A recent assessment indicated that it is safe for use at specified concentrations in hair dye formulations .
- Color Stability : The compound contributes to the stability of colorants under varying pH conditions typical in hair treatments .
Pharmaceutical Applications
The compound's antioxidant properties make it a candidate for pharmaceutical applications:
- Potential Drug Development : Research indicates that derivatives of 1,2,4-benzenetriol may exhibit anti-inflammatory and anticancer activities. Investigations into its mechanism of action are ongoing .
- Drug Formulation : Its solubility characteristics allow it to be used as an excipient in drug formulations that require enhanced bioavailability .
Case Study 1: Oxidative Stress Induction
In a study involving human hepatoma-derived HepaRG cells exposed to varying concentrations of 1,2,4-benzenetriol, researchers observed dose-dependent increases in markers of oxidative stress. The study concluded that the compound could serve as a model for investigating oxidative stress-related diseases .
Case Study 2: Environmental Impact Assessment
A comprehensive environmental study tracked the biodegradation pathways of 1,2,4-benzenetriol in contaminated soil samples. The findings revealed significant degradation rates facilitated by specific microbial communities capable of metabolizing aromatic compounds .
Mechanism of Action
The mechanism of action of 1,2,4-benzenetriol,4-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Benzenetriol with Analogues
BT’s trihydroxy configuration enhances its ability to chelate metal ions (e.g., Fe²⁺) compared to dihydroxy analogues, influencing its redox cycling and oxidative stress generation .
Toxicity and DNA Damage Potential
Table 2: Comparative Toxicity and DNA Damage
BT induces DNA damage through copper-dependent autoxidation, producing reactive oxygen species (ROS) and base modifications . Unlike 1,4-benzoquinone, which causes rapid DNA strand breaks, BT’s damage is time-dependent and requires cellular metal ions .
Antioxidant Activity
Table 3: Antioxidant Potential (ABTS Assay)
BT’s antioxidant activity is pH-dependent, with its tetra-hydroxy form exhibiting superior radical scavenging compared to native BT and vitamin C .
Antimicrobial Activity
BT demonstrates potent activity against Xanthomonas citri (MIC = 0.05 mM), likely via iron sequestration rather than membrane disruption . However, spontaneous dimerization in aqueous solutions reduces its efficacy, unlike catechol derivatives that retain activity upon oxidation .
Metabolic Pathways and Environmental Fate
- BT Degradation: Arthrobacter spp. degrade BT via monooxygenase systems requiring oxygen .
- Hydroquinone/Catechol: Metabolized to quinones, which conjugate with glutathione or form adducts .
- Environmental Persistence: BT is less stable than hydroquinone due to autoxidation but more biodegradable than benzoquinone .
Key Research Findings
DNA Damage Mechanism: BT’s genotoxicity is Cu²⁺-dependent, distinguishing it from hydroquinone and benzoquinone .
Antioxidant vs. Pro-Oxidant Role : BT acts as an antioxidant at low concentrations but promotes oxidative DNA damage at higher levels .
Benzene Carcinogenesis: BT is a critical mediator of benzene-induced leukemia, causing oxidative DNA lesions in bone marrow .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,4-Benzenetriol,4-methanesulfonate, and how can regioselectivity challenges be addressed?
- Methodological Answer : Regioselective sulfonation of 1,2,4-Benzenetriol requires controlled reaction conditions (e.g., low temperatures, inert atmosphere) to avoid over-sulfonation. Methanesulfonyl chloride in anhydrous dichloromethane with pyridine as a base is commonly used. Monitoring via TLC and HPLC ensures selectivity. Purification via column chromatography (silica gel, gradient elution) isolates the target compound from byproducts like disubstituted derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the methanesulfonate group in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methanesulfonate group shows distinct downfield shifts for the methyl protons (δ ~3.1 ppm) and sulfur-bound carbon (δ ~45 ppm).
- FT-IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonate formation.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular ion peaks and fragmentation patterns .
Q. What are the common impurities in this compound synthesis, and how are they identified?
- Methodological Answer : Common impurities include unreacted starting material, disubstituted derivatives, and sulfonic acid byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS differentiate these. Residual solvents are quantified via GC-MS. Recrystallization in ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution and frontier molecular orbitals. For example, the sulfonate group’s electron-withdrawing effect reduces the aromatic ring’s electron density, directing nucleophilic attacks to specific positions. Solvent effects (PCM model) and transition-state analysis further refine reactivity predictions .
Q. What strategies resolve discrepancies in reported stability data under varying pH conditions?
- Methodological Answer : Stability studies should use buffered solutions (pH 1–12) with controlled temperature (25–60°C). Kinetic profiling via UV-Vis spectroscopy tracks degradation rates. Conflicting data often arise from buffer composition (e.g., phosphate vs. acetate) or oxidation by dissolved oxygen. Degradation products are identified via LC-MS/MS, and Arrhenius plots extrapolate shelf-life under different conditions .
Q. How does the methanesulfonate group influence antioxidant activity compared to the parent 1,2,4-Benzenetriol?
- Methodological Answer : The sulfonate group’s electron-withdrawing effect reduces the phenolic O-H bond dissociation enthalpy (BDE), as shown by radical scavenging assays (DPPH, ABTS). Comparative studies require standardized protocols:
- DPPH Assay : IC₅₀ values under nitrogen to prevent auto-oxidation.
- Electrochemical Analysis : Cyclic voltammetry quantifies oxidation potentials.
- Computational Validation : HOMO-LUMO gaps correlate with experimental redox potentials .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility data for this compound in polar aprotic solvents?
- Methodological Answer : Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and hydration states. Solubility is best determined via shake-flask method with saturation equilibration (24–48 hrs). Powder X-ray diffraction (PXRD) identifies polymorphic forms, while Karl Fischer titration quantifies water content. For example, DMSO solubility varies by 15% between anhydrous and monohydrate forms .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s biological activity while avoiding interference from the sulfonate group?
- Methodological Answer : Use cell lines with low sulfatase activity (e.g., HEK293) to prevent desulfonation. Include controls with sodium sulfonate salts to isolate nonspecific effects. For antioxidant studies, combine chemical assays (e.g., ORAC) with cellular models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
